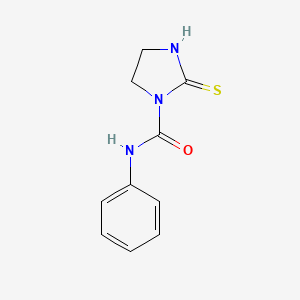

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide

Description

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. This compound is known for its diverse pharmacological properties and is used in various scientific research applications. The presence of sulfur in its structure enhances its biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name |

N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-9(13-7-6-11-10(13)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIACBJJIIPFHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-thioxo-1-imidazolidinecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl isothiocyanate with an appropriate amine, followed by cyclization to form the imidazolidine ring . The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of imidazolidinecarboxamides exhibit potent inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Case Study:

A study published in 2022 evaluated a series of N-phenyl derivatives for their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a structure-activity relationship that could guide future drug design efforts .

1.2 Anti-inflammatory Activity

Research indicates that this compound may act as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Case Study:

In a 2023 study, researchers synthesized several analogs and tested their effects on neutrophil recruitment in inflammatory models. Some compounds exhibited significant inhibition of neutrophil chemotaxis, indicating potential use as therapeutic agents in conditions like rheumatoid arthritis .

Agricultural Applications

2.1 Herbicidal Activity

this compound derivatives have been explored for their herbicidal properties. These compounds can disrupt plant growth by inhibiting specific metabolic pathways.

Case Study:

A patent application from 2023 highlighted the synthesis of novel cyclic N-carboxamide compounds, including N-Phenyl derivatives, demonstrating effective herbicidal activity against common agricultural weeds . Field trials showed a significant reduction in weed biomass, indicating practical applicability in crop management.

Biochemical Research

3.1 Enzyme Inhibition

This compound has also been investigated for its potential to inhibit enzymes involved in various biochemical pathways. Its structure allows it to interact with enzyme active sites, making it a valuable tool for biochemical research.

Data Table: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of N-Phenyl-2-thioxo-1-imidazolidinecarboxamide involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure plays a crucial role in its biological activity by forming strong interactions with target proteins. This compound can inhibit enzymes or modulate receptor activity, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and imidazole-based compounds. These compounds share structural similarities and often exhibit comparable biological activities .

Uniqueness

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its ring structure. This combination enhances its pharmacological properties and makes it a valuable compound for various applications .

Biological Activity

N-Phenyl-2-thioxo-1-imidazolidinecarboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article reviews various studies that elucidate the biological mechanisms and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound belongs to the imidazolidine class of compounds, characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of a phenyl group enhances its lipophilicity, which is crucial for biological activity.

1. Anti-inflammatory Properties

Research has indicated that derivatives of imidazolidinecarboxamide can inhibit neutrophil chemotaxis, which is a critical process in inflammation. A study reported that certain analogs exhibited significant inhibition of human neutrophil chemotaxis induced by chemoattractants such as fMLP and IL-8 at nanomolar concentrations . This suggests that this compound could be developed as a multi-target anti-inflammatory agent.

2. Anticancer Activity

Several studies have explored the anticancer potential of imidazolidine derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines via mechanisms such as apoptosis induction and topoisomerase II inhibition . The cytotoxicity profiles indicate that these compounds may outperform standard treatments like cisplatin in certain contexts.

Table 1: Cytotoxic Effects of Imidazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | Apoptosis induction |

| Analog A | HT-29 (Colon Cancer) | TBD | Topoisomerase II inhibition |

| Analog B | SW480 (Colorectal Cancer) | TBD | Cell cycle arrest |

Note: TBD = To Be Determined based on specific experimental conditions.

3. Antimicrobial Activity

Imidazolidine derivatives have also been reported to possess antimicrobial properties. Research indicates that they can act against various bacterial strains and may be effective in treating infections caused by resistant pathogens . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

A comprehensive study investigated the pharmacological profiles of several imidazolidine derivatives, including this compound. The findings highlighted:

- Mechanism of Action : The compound was shown to interact with specific molecular targets, leading to altered enzyme activities associated with cell proliferation and inflammation.

- Efficacy in Animal Models : In vivo studies demonstrated significant reductions in tumor growth in xenograft models when treated with this compound analogs, suggesting potential for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.